2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide
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Overview
Description
2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a pyridinyl-substituted piperazine, and a sulfonyl ethyl propanamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of the phenoxy group and the pyridinyl-substituted piperazine, followed by the introduction of the sulfonyl ethyl propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Researchers may study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: This compound may have therapeutic potential, and its effects on various biological pathways can be investigated.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The phenoxy group and the pyridinyl-substituted piperazine moiety may interact with enzymes or receptors, modulating their activity. The sulfonyl ethyl propanamide moiety may also play a role in its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)propanamide can be compared with other similar compounds, such as:
2-phenoxy-N-(2-(piperazin-1-yl)sulfonyl)ethyl)propanamide: Lacks the pyridinyl substitution, which may affect its biological activity.
2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)ethyl)propanamide: Lacks the sulfonyl group, which may influence its chemical reactivity.
2-phenoxy-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)butanamide: Has a different alkyl chain length, which may alter its physical and chemical properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
2-phenoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-17(28-18-7-3-2-4-8-18)20(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-9-5-6-10-21-19/h2-10,17H,11-16H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFVABUXXUGUMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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